molecular formula C16H14N4OS2 B2530022 3,5-Dimethyl-4-[[(5-phenyl-3-thiazolo[2,3-c][1,2,4]triazolyl)thio]methyl]isoxazole CAS No. 671199-86-3

3,5-Dimethyl-4-[[(5-phenyl-3-thiazolo[2,3-c][1,2,4]triazolyl)thio]methyl]isoxazole

Cat. No.: B2530022
CAS No.: 671199-86-3
M. Wt: 342.44
InChI Key: WJBUHJLXIFDVAR-UHFFFAOYSA-N
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Description

3,5-dimethyl-4-[[(5-phenyl-3-thiazolo[2,3-c][1,2,4]triazolyl)thio]methyl]isoxazole is an organosulfur heterocyclic compound, an organic heterobicyclic compound and an organonitrogen heterocyclic compound.

Scientific Research Applications

Organic Synthesis and Chemical Transformations

  • Tautomerism and Basicity of Isoxazoles : Studies on isoxazoles, such as 3,4-dimethyl-5-hydroxyisoxazole, have provided insights into their tautomerism in different solvents and their basicity. Such investigations help in understanding the chemical behavior of isoxazole derivatives, which is crucial for designing compounds with desired chemical properties (Boulton & Katritzky, 1961).
  • Lithiation of Isoxazoles : The process of lithiation, where compounds like 3,5-dimethylisoxazole are transformed into their lithiated forms, has been explored for various methyl-substituted isoxazoles. This chemical transformation is significant for synthesizing acetic acids and exploring the reactivity of isoxazoles (Micetich, 1970).

Pharmacological Activities

  • Immunosuppressive Properties : A series of isoxazole derivatives have been synthesized and evaluated for their immunosuppressive properties. Compounds showing potent immunosuppressive activities can be valuable in developing new therapeutic agents for treating immune-related disorders (Mączyński et al., 2018).
  • Antimycobacterial Agents : Research on fused 1,2,4-triazole derivatives, including isoxazolo and thiazolo-triazoles, has demonstrated antimicrobial and antimycobacterial activities. Such studies are critical for identifying new compounds effective against Mycobacterium tuberculosis (Seelam et al., 2016).

Chemical Reactivity and Applications

  • Metalation and Electrophilic Quenching : Explorations into the metalation and electrophilic quenching of isoxazoles provide pathways to synthesize thioalkyl derivatives. Understanding these reaction mechanisms is essential for developing synthetic strategies for functionalized isoxazoles (Balasubramaniam et al., 1990).
  • Regioselectivity of Cycloadditions : Studies on the regioselectivity of 1,3-dipolar cycloadditions involving isoxazoles highlight the synthetic utility of these reactions in producing compounds with specific structural features. Such reactions are vital for synthesizing biologically active molecules (Zaki et al., 2016).

Properties

IUPAC Name

3,5-dimethyl-4-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanylmethyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS2/c1-10-13(11(2)21-19-10)8-22-15-17-18-16-20(15)14(9-23-16)12-6-4-3-5-7-12/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBUHJLXIFDVAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CSC2=NN=C3N2C(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dimethyl-4-[[(5-phenyl-3-thiazolo[2,3-c][1,2,4]triazolyl)thio]methyl]isoxazole
Reactant of Route 2
Reactant of Route 2
3,5-Dimethyl-4-[[(5-phenyl-3-thiazolo[2,3-c][1,2,4]triazolyl)thio]methyl]isoxazole
Reactant of Route 3
Reactant of Route 3
3,5-Dimethyl-4-[[(5-phenyl-3-thiazolo[2,3-c][1,2,4]triazolyl)thio]methyl]isoxazole
Reactant of Route 4
Reactant of Route 4
3,5-Dimethyl-4-[[(5-phenyl-3-thiazolo[2,3-c][1,2,4]triazolyl)thio]methyl]isoxazole
Reactant of Route 5
3,5-Dimethyl-4-[[(5-phenyl-3-thiazolo[2,3-c][1,2,4]triazolyl)thio]methyl]isoxazole
Reactant of Route 6
3,5-Dimethyl-4-[[(5-phenyl-3-thiazolo[2,3-c][1,2,4]triazolyl)thio]methyl]isoxazole

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